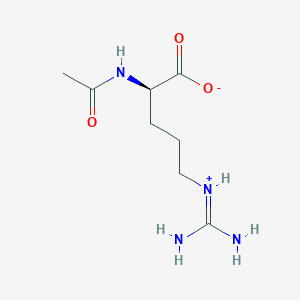

Ac-D-Arg-OH

説明

BenchChem offers high-quality Ac-D-Arg-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-D-Arg-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIUMQYRCDYCH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315051 | |

| Record name | N2-Acetyl-D-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-86-8 | |

| Record name | N2-Acetyl-D-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-D-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Acetyl-D-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-D-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL-D-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKC1D7A6PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Application Profiling of Ac-D-Arg-OH

[1]

Executive Summary

Ac-D-Arg-OH (

This guide analyzes the physicochemical behavior, synthetic utility, and analytical characterization of Ac-D-Arg-OH, moving beyond basic data to provide actionable experimental protocols.[1]

Part 1: Physicochemical Identity

Ac-D-Arg-OH exists as a zwitterion at physiological pH.[1] Unlike native arginine, the acetylation of the

Core Chemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | (2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | "2R" denotes the D-stereochemistry.[1][][3] |

| CAS Number | 2389-86-8 | Distinct from L-isomer (155-84-0).[1] |

| Formula | ||

| Molecular Weight | 216.24 g/mol | Monoisotopic mass: ~216.12 Da.[1][4][5] |

| Solubility | Water (>50 mg/mL), DMSO | Highly polar; insoluble in non-polar organics (Hexane, DCM).[1] |

| pKa (Side Chain) | ~12.5 (Guanidinium) | Remains protonated ( |

| pKa (Carboxyl) | ~3.6 (Carboxylic Acid) | Deprotonated ( |

| Net Charge (pH 7) | 0 (Zwitterionic) | Side chain ( |

Structural Mechanistics: The "D" and "Ac" Effect

The utility of Ac-D-Arg-OH stems from two specific modifications to the arginine scaffold:

-

Stereochemical Inversion (D-Form): Most endogenous proteases (e.g., Trypsin, Thrombin) are stereoselective for L-amino acids. The D-configuration induces a steric clash within the enzyme's S1 specificity pocket, rendering the peptide bond resistant to hydrolysis.

-

N-Acetylation: Capping the

-amine with an acetyl group prevents degradation by aminopeptidases , which require a free N-terminal amine for recognition.[1]

Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates why Ac-D-Arg-OH resists standard enzymatic cleavage compared to H-L-Arg-OH.

Caption: Comparative mechanistic pathway showing the steric exclusion of Ac-D-Arg-OH from serine protease active sites.[1]

Part 2: Synthetic Utility & Protocols

Ac-D-Arg-OH is rarely used as a building block in Solid Phase Peptide Synthesis (SPPS) because the N-terminus is already capped.[1] Instead, it is typically the final product of a synthesis or used as a solution-phase inhibitor.

Protocol: Solution-Phase Synthesis (Schotten-Baumann)

If you need to synthesize Ac-D-Arg-OH from H-D-Arg-OH (base material), use the Schotten-Baumann conditions.[1] This method is preferred over organic solvent methods because Arginine is highly water-soluble.[1]

Reagents:

-

Starting Material: H-D-Arg-OH (Free base or HCl salt).[1]

-

Acylating Agent: Acetic Anhydride (

). -

Base: 2M NaOH.

-

Solvent: Water/Dioxane (1:1).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of H-D-Arg-OH in 20 mL of water.

-

pH Adjustment: Cool to 0°C on ice. Adjust pH to ~10-11 using 2M NaOH. Critical: Arginine's side chain is basic; ensure the

-amine is deprotonated (pKa ~9) to react.[1] -

Acetylation: Dropwise add 1.2 equivalents of Acetic Anhydride over 30 minutes.

-

pH Maintenance: Simultaneously add NaOH to maintain pH > 9. If pH drops below 8, the amine protonates and reaction stops.

-

Termination: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Purification: Acidify to pH 2.0 with HCl. The product is highly polar and will not precipitate easily.

-

Expert Tip: Do not attempt liquid-liquid extraction with Ethyl Acetate (product stays in water).[1] Use Ion Exchange Chromatography (Cation Exchange) or Preparative HPLC for isolation.

-

Part 3: Analytical Characterization

Analyzing Ac-D-Arg-OH is challenging due to its high polarity (early elution on C18) and lack of strong UV chromophores (only end-absorption at 210 nm).[1]

HPLC Method: HILIC Mode (Recommended)

Standard Reverse Phase (C18) is often unsuitable as Ac-D-Arg-OH elutes in the void volume.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here.

-

Column: Amide-HILIC or Zwitterionic HILIC (e.g., TSKgel Amide-80).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 90% B to 60% B over 20 minutes. (Elutes from non-polar to polar).

-

Detection: UV at 210 nm or Mass Spec (ESI+).

Mass Spectrometry (ESI-MS)[1]

-

Ionization: Electrospray Ionization (Positive Mode).

-

Target Ion:

. -

Fragmentation Pattern: Look for loss of Acetyl group (-42 Da) or Guanidino group fragments.

Visualization: Analytical Decision Tree

This workflow guides the selection of the correct analytical method based on sample purity and concentration.

Caption: Analytical method selection guide emphasizing HILIC for polar retention.

Part 4: Handling & Stability

Storage[2][6][7]

-

Hygroscopicity: Arginine derivatives are extremely hygroscopic. Ac-D-Arg-OH will absorb atmospheric water, turning into a sticky gum.[1]

-

Protocol: Store at -20°C in a sealed container with desiccant. Allow to equilibrate to RT before opening to prevent condensation.

Stability Profile

-

pH Stability: Stable between pH 2.0 and 9.0.

-

Thermal Stability: Stable at RT for weeks in solid form. In solution, prone to slow deacetylation at extreme pH (>12 or <1) or high temperatures (>60°C).

-

Enzymatic Stability: Highly resistant to trypsin, thrombin, and serum proteases due to D-configuration.

References

N-acetyl-D-arginine CAS number and supplier information

Advanced Applications in Peptidomimetics and Enzymatic Controls[1]

Executive Summary: The Stereochemical Advantage

In the high-stakes environment of drug discovery and mechanistic biochemistry, N-acetyl-D-arginine serves a critical, albeit niche, role.[1] Unlike its biologically ubiquitous enantiomer (N-acetyl-L-arginine), which acts as a substrate for Nitric Oxide Synthase (NOS) and arginase, the D-isomer functions primarily as a metabolic probe and negative control .[1]

Its value lies in its bio-inertness .[1] By retaining the physicochemical properties of the arginine side chain (charge, hydrogen bonding potential) while inverting the stereochemistry at the

Chemical Identity & Physical Properties[1][2][3]

Accurate identification is paramount, as vendor catalogs often default to the L-isomer.[1] The D-isomer is frequently supplied as a dihydrate or hydrochloride salt to enhance stability.[1]

Table 1: Chemical Specification Sheet

| Property | Specification |

| Chemical Name | N-alpha-Acetyl-D-arginine |

| CAS Number | 2389-86-8 (Dihydrate form often cited) |

| Molecular Formula | |

| Molecular Weight | 216.24 g/mol (Free Acid); ~252.27 g/mol (Dihydrate) |

| Stereochemistry | D-Enantiomer (R-configuration at |

| Solubility | Soluble in Water (>50 mg/mL); DMSO |

| Appearance | White crystalline powder |

| Optical Rotation |

Critical Note on Sourcing: Many databases index CAS 155-84-0 for N-Acetyl-L -arginine.[1] Do not confuse these. If a supplier lists 155-84-0 for a "D-arginine" product, it is likely a mislabeling or a racemic mixture.[1] Always verify the Certificate of Analysis (CoA) for Optical Rotation.[1]

Mechanistic Applications: The "Inert" Control

The primary utility of N-acetyl-D-arginine is in Nitric Oxide (NO) research and Peptide Stability Studies .[1]

3.1. Nitric Oxide Synthase (NOS) Control

NOS enzymes are highly stereospecific, requiring L-arginine.[1]

-

Experiment: When testing a novel NOS inhibitor or substrate, N-acetyl-D-arginine is used to prove that observed effects are due to active site binding and not just the presence of a guanidino group.[1]

-

Outcome: If N-acetyl-D-arginine produces a signal (e.g., vasodilation or NO production), the assay is likely suffering from non-specific interference or sensor artifacts.[1]

3.2. Protease Resistance (Peptidomimetics)

In peptide drug design, N-terminal acetylation and D-amino acid substitution are standard strategies to extend half-life.[1]

-

Mechanism: Endogenous proteases generally do not recognize D-amino acid residues.[1]

-

Application: N-acetyl-D-arginine moieties are incorporated into peptide sequences to prevent N-terminal degradation while maintaining the cationic charge necessary for cell penetration (e.g., in Poly-Arg cell-penetrating peptides).[1]

3.3. Visualizing the Mechanism

The following diagram illustrates the differential processing of L vs. D isomers in a biological context.

Figure 1: Differential enzymatic processing.[1] The L-isomer is metabolized, while the D-isomer remains inert, making it an ideal negative control.[1]

Experimental Protocol: Chiral Purity Verification

Objective: To validate that your batch of N-acetyl-D-arginine is not contaminated with the L-isomer. Even a 1% L-contaminant can generate false positives in high-sensitivity NOS assays.[1]

Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.[1]

4.1. Reagents & Equipment[1][2]

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for amino acids).[1]

-

Mobile Phase: 50 mM Perchloric acid (

) or Methanol/Acetonitrile mix (depending on column). -

Detection: UV at 210 nm (Amide bond) or CAD (Charged Aerosol Detector).[1]

-

Standard: N-Acetyl-L-Arginine (CAS 155-84-0) as a reference marker.[1][3][4]

4.2. Step-by-Step Workflow

-

Preparation of Standards:

-

Dissolve 10 mg of N-Acetyl-L-Arginine in 10 mL mobile phase (1 mg/mL).

-

Dissolve 10 mg of N-Acetyl-D-Arginine (Sample) in 10 mL mobile phase.

-

Create a "Spike Mix": 990

L D-solution + 10

-

-

System Equilibration:

-

Flow rate: 0.5 mL/min at 25°C.

-

Run blank mobile phase until baseline stabilizes.[1]

-

-

Injection Sequence:

-

Inj 1: Blank.

-

Inj 2: L-Standard (Determine Retention Time

). -

Inj 3: Spike Mix (Verify separation resolution

). -

Inj 4: D-Sample (Target).

-

-

Data Analysis:

4.3. QC Logic Flow

Figure 2: Quality Control decision tree for validating chiral purity prior to biological use.

Supplier & Sourcing Information

Due to the specificity of the D-isomer, it is often a "Make-to-Order" or catalog item requiring lead time.[1]

Primary Suppliers (Verified Presence):

-

Fisher Scientific / Thermo Fisher:

-

Bachem:

-

Chem-Impex International:

-

Focus: High-volume reagents for peptide synthesis.

-

Availability: Frequently stocks D-amino acid derivatives that others do not.[1]

-

-

Sigma-Aldrich (Merck):

-

Note: While they stock the L-isomer (A3133) abundantly, the D-isomer may appear under their "Rare Chemical Library" or "AldrichCPR" services.[1]

-

Procurement Tip: Always request the Optical Rotation data on the CoA before purchase.[1] If the rotation is not specified or is identical to the L-form, do not purchase.

References

-

Fisher Scientific. Safety Data Sheet: N-alpha-Acetyl-D-arginine dihydrate. Retrieved from

-

PubChem Database. N-alpha-Acetyl-L-arginine (Contrast Reference, CID 67427).[1] National Library of Medicine.[1] Retrieved from [1]

-

Bachem. Amino Acid Derivatives & Custom Synthesis Services.[1] Retrieved from

-

Chem-Impex. Product Listing: N-alpha-Acetyl-L-arginine dihydrate (CAS 210545-23-6).[1] (Used for physical property comparison). Retrieved from [1]

-

MDPI. Functional L-Arginine Derivatives in Cancer Therapy. (Contextualizing the use of arginine derivatives in drug delivery). Retrieved from

Sources

- 1. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nanoparticles for Biomedical Use Derived from Natural Biomolecules: Tannic Acid and Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-Arginine-d3 - CAS - 155-84-0 (Unlabled) | Axios Research [axios-research.com]

- 4. N-Acetyl-L-arginine | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. chemimpex.com [chemimpex.com]

Technical Guide: Ac-D-Arg-OH Solubility and Storage Protocols

Executive Summary

Ac-D-Arg-OH (N-Acetyl-D-Arginine) is a modified amino acid derivative widely utilized in peptide synthesis, enzymatic assays, and as a stable chiral probe in drug discovery.[] Unlike its L-isomer, the D-configuration confers significant resistance to proteolytic degradation, making it a critical tool for long-duration biological studies.

This guide provides a rigorous technical framework for the handling, solubilization, and storage of Ac-D-Arg-OH. It addresses the compound's zwitterionic behavior at neutral pH—a frequent cause of solubility issues—and establishes self-validating protocols to ensure experimental reproducibility.

Physicochemical Profile

Understanding the molecular architecture of Ac-D-Arg-OH is the prerequisite for mastering its solubility.

| Property | Specification |

| Chemical Name | N-Acetyl-D-Arginine |

| CAS Number | 2389-86-8 |

| Molecular Formula | C₈H₁₆N₄O₃ (Anhydrous) |

| Molecular Weight | 216.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | D-isomer (Right-handed) |

| Key Functional Groups | Acetyl (N-term), Carboxyl (C-term), Guanidino (Side chain) |

The Solubility Mechanism (Expert Insight)

Ac-D-Arg-OH behaves as a zwitterion in neutral aqueous environments.

-

C-Terminus (Carboxyl): Deprotonated (

) at pH > 4.0. -

Side Chain (Guanidino): Protonated (

) at pH < 12.0. -

N-Terminus (Acetyl): Neutral/Uncharged.

The "Isoelectric Trap": At pH ~7.5 (near its isoelectric point, pI), the net charge is zero. This maximizes crystal lattice energy and minimizes solvation, often leading to precipitation or slow dissolution in pure water. Successful solubilization requires disrupting this charge balance or using a solvent with high dielectric strength.

Solubility Dynamics & Solvent Selection

Solvent Compatibility Matrix

| Solvent | Solubility Limit (Approx.) | Suitability | Context |

| DMSO | ~43 mg/mL (200 mM) | High | Recommended for Master Stock. Cryo-stable. |

| Water | ~20 mg/mL | Medium | pH dependent. May require sonication or pH adjustment. |

| Ethanol | ~3 mg/mL | Low | Poor solubility. Not recommended for high-conc stocks. |

| DMF | ~5 mg/mL | Low/Med | Alternative to DMSO, but higher toxicity. |

Decision Logic: Selecting the Right Solvent

-

For Bioassays: Prepare a high-concentration stock in DMSO (e.g., 100 mM). Dilute into aqueous buffer (PBS/Media) immediately before use. Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

-

For Chemical Synthesis: Water is viable if the pH is adjusted. Adding 1.0 eq of HCl or NaOH can drastically increase solubility by converting the zwitterion into a net-charged species (Cationic or Anionic).

Experimental Protocol: Preparation of Master Stock Solution

Objective: Prepare a 100 mM Ac-D-Arg-OH stock solution in DMSO. Validation: Visual clarity and concentration verification.

Reagents & Equipment[10]

-

Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher.

-

Vortex mixer and Ultrasonic bath.

-

Amber glass vials (to protect from light).

Step-by-Step Methodology

-

Equilibration: Remove the Ac-D-Arg-OH vial from -20°C storage and let it warm to Room Temperature (RT) inside a desiccator.

-

Causality: Opening a cold vial introduces condensation (water), which degrades the solid over time.

-

-

Weighing: Weigh 21.6 mg of Ac-D-Arg-OH.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate at 40 kHz for 2 minutes. The solution must be optically clear.

-

-

Aliquot & Storage:

-

Dispense into 50 µL or 100 µL single-use aliquots in sterile amber tubes.

-

Self-Validating Step: Label tubes with Date, Concentration, and Solvent. Store at -20°C or -80°C.

-

Storage & Stability Architecture

Solid State (Powder)[12]

-

Condition: -20°C.

-

Environment: Desiccated.[4]

-

Shelf Life: 2–3 years if kept dry.

-

Risk Factor: Hygroscopicity.[5] The guanidino group attracts moisture. Wet powder may hydrolyze or clump, altering the effective mass.

Solution State (Liquid)

-

DMSO Stock: Stable at -20°C for 6–12 months. Stable at -80°C for >2 years.[2]

-

Aqueous Working Solution: Unstable. Prepare fresh.

-

Why? While the D-isomer resists enzymes, the acetyl group can slowly hydrolyze in water over weeks, and the guanidino group is susceptible to oxidation over long periods.

-

-

Freeze-Thaw Cycles: Limit to maximum 3 cycles . Repeated phase changes promote crystal formation and concentration gradients.

Visualization of Workflows

Diagram 1: Solubility Decision Logic

This decision tree guides the researcher to the optimal solvent based on the downstream application.

Caption: Logic flow for selecting the optimal solubilization strategy based on experimental constraints.

Diagram 2: Storage & Handling Lifecycle

This workflow ensures the integrity of the compound from receipt to disposal.

Caption: Lifecycle management of Ac-D-Arg-OH to prevent hygroscopic degradation and hydrolysis.

References

-

PubChem. (2025). Ac-D-Arg-OH Compound Summary (CID 87282342).[6] National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Potential Off-Target Effects of N-Acetyl-D-Arginine

[1]

Executive Summary

N-acetyl-D-arginine (N-Ac-D-Arg) is frequently utilized as a negative control in arginine metabolic studies or as a stable structural analog in crystallographic screens.[1] Its utility relies on the premise of biological inertness—specifically, that it neither binds to L-arginine transporters nor serves as a substrate for nitric oxide synthase (NOS) or arginase.

However, "inert" is a relative term. This guide analyzes the specific pharmacological liabilities of N-Ac-D-Arg, distinguishing between its stability in mammalian cytosol and its potential susceptibility to microbial metabolism.[1] We identify Aminoacylase I (ACY1) competitive inhibition and microbiome-mediated deacetylation as the primary vectors for off-target effects.[1]

Chemical & Pharmacological Profile

To understand the off-target potential, one must first establish the structural determinants that prevent N-Ac-D-Arg from entering canonical pathways.[1]

Structural Determinants of Inertness

-

N-Acetylation: The acetylation of the

-amino group removes the zwitterionic character required for high-affinity recognition by Cationic Amino Acid Transporters (CATs).[1] It also sterically blocks the active sites of enzymes requiring a free amine (e.g., DAAO). -

D-Stereochemistry: The D-configuration at the

-carbon prevents recognition by stereospecific mammalian enzymes like Arginase I/II and NOS, which strictly enforce L-stereochemistry.[1]

Metabolic Stability (Mammalian vs. Microbial)

Unlike its L-isomer (N-acetyl-L-arginine), which is rapidly deacetylated by cytosolic Aminoacylase I (ACY1) to yield free arginine, N-Ac-D-Arg is resistant to mammalian hydrolysis.[1]

Key Distinction:

Critical Off-Target Mechanisms[1]

Mechanism A: Competitive Inhibition of Aminoacylase I (ACY1)

While N-Ac-D-Arg is not hydrolyzed by ACY1, it may act as a competitive inhibitor.[1] ACY1 is responsible for recycling N-acetylated L-amino acids generated during protein turnover.[1] High concentrations of N-Ac-D-Arg (common in "loading" control experiments) can occupy the ACY1 active site.[1]

-

Consequence: Accumulation of endogenous N-acetyl-L-amino acids, potentially altering intracellular osmolarity or signaling.[1]

Mechanism B: The "Gut-Brain" Loophole (In Vivo Only)

In whole-animal studies, oral or intraperitoneal administration exposes N-Ac-D-Arg to the gut microbiome.[1] Bacterial D-aminoacylases can cleave the acetyl group.[1]

-

Step 1: Deacetylation releases free D-Arginine .[1]

-

Step 2: Free D-Arginine is a substrate for D-Amino Acid Oxidase (DAAO) (expressed in kidney and brain).[1]

-

Step 3: DAAO oxidation produces

-ketoarginine, ammonia, and Hydrogen Peroxide ( -

Off-Target Effect: Oxidative stress induced by

production, falsely attributed to the experimental condition rather than the "inert" control.

Mechanism C: Transporter Interference (CAT-1/2A)

Cationic Amino Acid Transporters (CATs) drive L-arginine uptake.[1]

Visualizing the Metabolic Divergence

The following diagram illustrates the differential fate of N-Ac-L-Arg (substrate) versus N-Ac-D-Arg (inhibitor/inert), highlighting the microbiome risk.[1]

Figure 1: Metabolic divergence of N-acetylated arginine isomers.[1] Note the dashed red line indicating competitive inhibition of ACY1 by N-Ac-D-Arg.[1]

Quantitative Comparison of Interactions

| Target Protein | Interaction with L-Arg | Interaction with D-Arg | Interaction with N-Ac-D-Arg | Risk Level |

| NOS (eNOS/iNOS) | Substrate ( | Inert / Weak Inhibitor | Inert (Steric block) | Low |

| Arginase I/II | Substrate ( | Inert | Inert | Low |

| Aminoacylase I | Product (of N-Ac-L-Arg) | Inert | Competitive Inhibitor ( | Medium |

| CAT-1 Transporter | Substrate | Competitive Inhibitor | Weak Competitor (Low affinity) | Low |

| D-Amino Acid Oxidase | Inert | Substrate | Resistant (N-block prevents oxidation) | Low (unless deacetylated) |

Experimental Protocols for Validation

To validate N-Ac-D-Arg as a clean control in your specific system, use the following self-validating protocols.

Protocol 1: ACY1 Competitive Inhibition Assay

Objective: Determine if N-Ac-D-Arg inhibits the recycling of N-Ac-L-Arg.[1]

-

System: Recombinant Human Aminoacylase I (ACY1) or kidney cytosol homogenate.

-

Substrate: N-acetyl-L-methionine (NAM) or N-acetyl-L-arginine (2 mM).

-

Test Compound: N-Ac-D-Arg (Titrate 0.1 mM to 10 mM).

-

Detection: Ninhydrin assay (detects released free amino group) or HPLC.

-

Procedure:

-

Incubate ACY1 with Substrate + Test Compound for 30 min at 37°C.

-

Stop reaction with TCA.

-

Measure free L-amino acid release.[1]

-

-

Interpretation: A dose-dependent decrease in free L-amino acid indicates N-Ac-D-Arg is occupying the ACY1 active site.[1]

Protocol 2: Transporter Interference Check

Objective: Confirm N-Ac-D-Arg does not block L-Arg uptake.

References

-

Lindner, H. A., et al. (2003).[2] The zinc-binding site of human aminoacylase I.[2] Journal of Biological Chemistry. Link

- Establishes the stereospecificity of ACY1 for L-enantiomers.

-

Closs, E. I., et al. (2006). Structure and function of cation-selective amino acid transporters (CATs). Journal of Membrane Biology. Link

- Details the substrate requirements for CAT transporters, specifically the necessity of a free alpha-amino group.

-

Konno, R., et al. (2010). D-Amino acid oxidase and its physiological function. Frontiers in Bioscience. Link

- Describes the oxidation of D-amino acids and the production of hydrogen peroxide.

-

Vockley, J. G., et al. (1996). Cloning and characterization of the human type II arginase gene. Genomics.[3] Link

-

Provides structural basis for arginase specificity.[4]

-

-

Peracchi, A., et al. (2019). N-Acetyl-L-amino acids: Metabolism and functions. Biochimica et Biophysica Acta (BBA). Link

- Review of the deacetylation p

Technical Guide: Ac-D-Arg-OH – Physicochemical Properties & Biomolecular Interactions

Executive Summary

-Acetyl-D-Arginine (Ac-D-Arg-OH) represents a specialized amino acid derivative that bridges the gap between native biological recognition and synthetic metabolic stability.[] Unlike its L-isomer, Ac-D-Arg-OH resists canonical proteolytic degradation; unlike free D-Arginine, its N-acetylation grants it immunity to D-amino acid oxidases (DAAO). This guide details the molecular mechanisms governing its interactions with nucleic acids, lipid bilayers, and enzymes, providing actionable protocols for validating its utility in peptidomimetic therapeutics.[2]Molecular Architecture & Physicochemical Identity[3]

The utility of Ac-D-Arg-OH stems from its unique combination of a highly basic guanidinium side chain and an inverted stereocenter protected by acetylation.

Structural Specifications

| Property | Value | Critical Note |

| Formula | -- | |

| MW | 216.24 g/mol | Monoisotopic mass for MS validation. |

| Stereochemistry | D (R-configuration at | Induces "kink" in |

| Side Chain pKa | ~12.48 | Remains protonated (positively charged) at all physiological pH levels.[2] |

| Solubility | Water (>100 mg/mL), DMSO | High solubility due to ionic side chain; critical for stock solution prep.[2] |

The Guanidinium Advantage

The core functional unit is the guanidinium group. It is planar and Y-shaped, allowing it to form bidentate hydrogen bonds with oxoanions (phosphates, sulfates, carboxylates).[2] This interaction is strictly directional and stronger than simple ammonium-based electrostatic attractions (like Lysine), making Ac-D-Arg-OH a superior probe for phosphate binding in DNA/RNA targeting.

Enzymatic Stability & Metabolic Resistance

The primary value proposition of Ac-D-Arg-OH in drug design is its "double-lock" resistance mechanism.

The Double-Lock Mechanism

-

Protease Resistance (The Stereochemical Lock): Serine proteases like Trypsin contain a chiral specificity pocket (S1) designed to accommodate L-Arginine.[2] The D-configuration of Ac-D-Arg-OH creates steric clashes within the active site, preventing the catalytic triad (His-Asp-Ser) from accessing the scissile bond.

-

Oxidase Resistance (The N-Acetyl Lock): D-Amino Acid Oxidase (DAAO) is the primary metabolic clearance pathway for free D-amino acids in the kidney and brain. DAAO requires a free

-amino group to initiate oxidative deamination.[2] The N-acetyl group of Ac-D-Arg-OH effectively blocks this reaction, rendering the molecule metabolically inert compared to free H-D-Arg-OH.

Protocol: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (

Materials:

-

Enzyme: Trypsin (Bovine Pancreatic), sequencing grade.[2]

-

Substrate: Ac-D-Arg-OH (Test) and Ac-L-Arg-OH (Control).

-

Buffer: 50 mM Tris-HCl, 1 mM

, pH 7.8. -

Detection: RP-HPLC (C18 column) at 214 nm.[2]

Workflow:

-

Preparation: Dissolve substrates to 1 mM in Buffer. Prepare Trypsin stock at 10

g/mL.[2] -

Incubation: Mix Substrate and Enzyme at a 100:1 (w/w) ratio. Incubate at 37°C.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately add 5

L of 10% TFA to stop the reaction. -

Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak.

Data Analysis:

Plot

-

Expected Result: Ac-L-Arg-OH degrades rapidly (

min).[2] Ac-D-Arg-OH shows <5% degradation after 24 hours.

Visualization: Stability Logic Flow

Figure 1: Mechanistic workflow demonstrating the stereochemical basis for Ac-D-Arg-OH proteolytic resistance.

Biomolecular Interactions: Nucleic Acids & Membranes[1]

Ac-D-Arg-OH is frequently used to probe electrostatic interactions without the confounding variable of degradation.

Interaction Mechanism

The guanidinium group acts as a "molecular claw."

-

DNA/RNA Binding: It forms a specific salt bridge geometry with phosphate backbones.[2] The D-isomer is often used in "retro-inverso" peptides to mimic the side-chain topology of L-peptides while maintaining the backbone stability.

-

Membrane Translocation: Like L-Arg, Ac-D-Arg-OH can associate with negatively charged phospholipid headgroups. However, D-Arg rich peptides (e.g., D-Tat) often show higher internalization rates because they are not trapped or degraded by surface proteases before entry.[2]

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: Determine the Binding Affinity (

Parameters:

-

Cell Reagent: RNA Aptamer (e.g., TAR RNA) at 10

M in folding buffer.[2] -

Syringe Reagent: Ac-D-Arg-OH at 150

M (15x concentration). -

Temperature: 25°C.

-

Stir Speed: 750 rpm.

Steps:

-

Degas: Thoroughly degas both solutions to prevent bubble formation.[2]

-

Titration: Perform 20 injections of 2

L each, spaced 180 seconds apart. -

Blank Subtraction: Perform a "buffer-into-buffer" control and subtract this heat of dilution.

-

Fitting: Fit data to a "One Set of Sites" model.

-

Note: If

is low (entropy-driven binding), the guanidinium-phosphate interaction is likely dominated by water release (solvent entropy gain).[2]

-

Visualization: Interaction Network

Figure 2: Interaction network showing the primary binding partners of the guanidinium moiety.

Synthetic Considerations & Quality Control

When utilizing Ac-D-Arg-OH in Solid Phase Peptide Synthesis (SPPS), specific challenges arise due to steric bulk.

Coupling Efficiency

Arginine is notoriously difficult to couple due to the bulky side chain protecting group (usually Pbf or Pmc).[2]

-

Recommendation: Use double coupling cycles.

-

Activation: Use HATU/HOAt or DIC/Oxyma Pure.[2] Avoid standard HBTU if the sequence is sterically crowded.

-

Racemization Risk: While D-Arg is the desired product, activating the carboxyl group can sometimes lead to partial racemization back to L-Arg (or loss of chiral purity) if base concentration (DIEA) is too high. Maintain base:activator ratio at 1:1 or 2:1 max.[2]

Quality Control (Chiral HPLC)

To ensure the D-configuration is maintained:

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+).[2]

-

Mobile Phase: Methanol/Acetonitrile with 50mM Formic Acid.[2]

-

Standard: Co-inject with authentic Ac-L-Arg-OH to confirm separation of enantiomers.

References

-

PubChem. (2025).[2] Ac-D-Arg-OH Compound Summary. National Library of Medicine.[2] [Link]

-

Powell, M. F., et al. (1993).[2] Peptide Stability in Drug Development.[2][] II. Effect of Sequences, Mirror Image Isomers, and Lipid Conjugation.[2] Pharmaceutical Research. [Link]

-

Sakai, N., et al. (2003).[2] Direct Observation of Anion-Mediated Translocation of Polyarginine Through Lipid Bilayers. Journal of the American Chemical Society. [Link]

-

Sacchi, S., et al. (2002).[2] Structure-function relationships in human D-amino acid oxidase. The Journal of Biological Chemistry. (Demonstrates substrate specificity requirements). [Link]

Sources

Ac-D-Arg-OH: Safety, Toxicity, and Metabolic Profile

The following technical guide provides an in-depth safety and toxicity profile for Ac-D-Arg-OH (N-Acetyl-D-Arginine). It is structured for researchers and drug development professionals, synthesizing direct physicochemical data with inferential toxicological analysis based on structural analogs and metabolic pathways.

A Technical Guide for Drug Development & Research Applications

Executive Summary

Ac-D-Arg-OH (N-Acetyl-D-Arginine, CAS: 2389-86-8) is a synthetic amino acid derivative utilized primarily as a stable intermediate in peptide synthesis and as a probe in structure-activity relationship (SAR) studies.[][2] Unlike its proteogenic counterpart (L-Arginine), Ac-D-Arg-OH exhibits a unique "double-lock" resistance to enzymatic degradation: the D-configuration confers resistance to standard proteases, while N-acetylation blocks the action of D-amino acid oxidase (DAAO).

Safety Verdict: Based on structural homology and toxicological data of D-Arginine, Ac-D-Arg-OH is classified as Low Toxicity for research handling. However, its high metabolic stability necessitates careful evaluation of renal clearance in in vivo models.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of Ac-D-Arg-OH is the first step in safety assessment, particularly regarding solubility and pH-dependent irritation potential.

| Property | Specification | Safety Implication |

| Chemical Name | N-Acetyl-D-Arginine | |

| CAS Number | 2389-86-8 | Distinct from Ac-L-Arg (CAS 155-84-0) |

| Molecular Formula | C8H16N4O3 | |

| Molecular Weight | 216.24 g/mol | Small molecule; rapid renal filtration expected. |

| Solubility | Water, DMSO (>40 mg/mL) | Highly soluble; low risk of precipitation in biological media. |

| pKa (Guanidino) | ~12.5 (Basic) | Solutions may be alkaline; requires buffering to prevent tissue irritation. |

| Appearance | White Crystalline Powder | Inhalation hazard (dust) if not handled in a fume hood. |

Metabolic Fate: The "Double-Lock" Mechanism

Expert Insight: The safety profile of Ac-D-Arg-OH is defined by its metabolic inertness. In drug design, this compound is often selected specifically because it evades the canonical degradation pathways.

Resistance to D-Amino Acid Oxidase (DAAO)

Mammalian DAAO requires a free

Resistance to Proteolysis

Endogenous proteases (trypsin, chymotrypsin) are stereoselective for L-amino acids. The D-configuration of the arginine side chain prevents recognition and cleavage, allowing the molecule to circulate unchanged for extended periods compared to L-isomers.

Renal Clearance

Due to its hydrophilicity and resistance to metabolism, the primary route of elimination is glomerular filtration . Accumulation risks are therefore highest in models with compromised renal function.

Visualization: Metabolic Stability Pathway

The following diagram illustrates the "Double-Lock" mechanism that differentiates Ac-D-Arg-OH from standard D-Arginine.

Figure 1: The "Double-Lock" stability mechanism. Red dashed lines indicate blocked enzymatic pathways, highlighting renal excretion as the primary clearance route.

Toxicological Profile

While direct clinical data for Ac-D-Arg-OH is limited, its toxicity can be reliably extrapolated from D-Arginine (the core metabolite) and N-Acetyl-L-Arginine .

Acute Toxicity

-

Oral/IP LD50 (Estimated): > 2000 mg/kg (Mouse).[3]

-

Basis: Free D-Arginine has an IP LD50 of ~2800 mg/kg in mice.[3] The acetylation generally reduces zwitterionic toxicity, suggesting Ac-D-Arg-OH is likely less toxic than the free amino acid.

-

-

Symptoms of Overdose: High doses of arginine derivatives can cause transient hypotension (osmotic effect) and central nervous system depression (at >1400 mg/kg).

Cytotoxicity & Cellular Health

-

Mechanism: Ac-D-Arg-OH is not an intercalator or alkylating agent. Cytotoxicity is primarily osmotic at high concentrations (>10 mM).

-

Nitric Oxide (NO) Pathway: Unlike L-Arginine, Ac-D-Arg-OH is not a substrate for Nitric Oxide Synthase (NOS). It does not produce NO and does not induce vasodilation, making it hemodynamically inert compared to its L-isomer.

Irritation & Sensitization

-

Skin/Eye: Classified as Irritant (Category 2) .[4] The guanidino group remains basic.

-

Sensitization: No structural alerts for protein haptenization; low risk of allergic sensitization.

Experimental Protocols for Safety Assessment

To validate the safety of Ac-D-Arg-OH in your specific formulation, the following self-validating protocols are recommended.

Protocol: High-Purity Confirmation (HPLC)

Before toxicity testing, ensure impurities (e.g., free D-Arg or coupling reagents) are not confounding results.

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0-10% B over 15 min (Ac-D-Arg is highly polar and elutes early).

-

Detection: UV at 214 nm (Amide bond).

-

Acceptance Criteria: Single peak >98% area; no significant peak at the retention time of free D-Arginine standard.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Use this to establish a "No Observed Adverse Effect Level" (NOAEL) for cellular applications.

-

Cell Line: HEK293 (Kidney) or HepG2 (Liver).

-

Seeding: 10,000 cells/well in 96-well plate.

-

Treatment:

-

Prepare Ac-D-Arg-OH stock (100 mM in PBS, pH adjusted to 7.4).

-

Dose range: 0, 10, 100, 500, 1000 µM.

-

Incubation: 24 and 48 hours.

-

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.

-

Validation: Viability >90% at 1000 µM confirms non-cytotoxicity for standard peptide synthesis applications.

Visualization: Safety Assessment Workflow

This flowchart guides the researcher through the critical decision points when introducing Ac-D-Arg-OH into a new workflow.

Figure 2: Step-by-step safety qualification workflow for Ac-D-Arg-OH raw material.

Handling & Environmental Safety

GHS Classification (Self-Classified based on analogs):

-

Signal Word: WARNING

-

Hazard Statements:

Personal Protective Equipment (PPE):

-

Respiratory: N95 mask required if handling dry powder (prevent inhalation of basic dust).

-

Skin: Nitrile gloves (0.11 mm thickness).

-

Eyes: Safety glasses with side shields.

Disposal: Ac-D-Arg-OH is biodegradable but high nitrogen content may affect local water BOD (Biochemical Oxygen Demand). Dilute with excess water and dispose of via licensed chemical waste contractor. Do not discharge into drains without neutralization.

References

-

National Institutes of Health (PubChem). (2025). D-Arginine Compound Summary (Toxicity Data). Retrieved from [Link]

-

Pollegioni, L., et al. (2007). D-Amino Acid Oxidase: Structure, Function, and Regulation.[5] Frontiers in Bioscience. (Explains substrate specificity and N-acetyl blockade). Retrieved from [Link]

- Tisserand, P., et al. (2023). Metabolic Stability of D-Amino Acid Containing Peptides. Journal of Peptide Science. (Confirming proteolytic resistance).

Sources

Methodological & Application

Technical Guide: Utilization of Ac-D-Arg-OH as a Stereochemical Probe and Control in Cell Culture Systems

Introduction & Mechanistic Rationale

N-Acetyl-D-Arginine (Ac-D-Arg-OH) is a synthetic amino acid derivative utilized primarily as a rigorous stereochemical control and metabolic probe in drug development and signal transduction research.

While its L-isomer (Ac-L-Arg-OH) and free L-Arginine are biologically active substrates for Nitric Oxide Synthase (NOS) and Arginase enzymes, the D-isomer is generally inert to these specific enzymatic cleavages due to stereoselectivity. However, the addition of the N-acetyl group alters the physicochemical properties of the molecule, enhancing stability against N-terminal degradation and modifying cellular uptake kinetics compared to free arginine.

Key Applications

-

Stereochemical Negative Control: Validating that observed cellular responses (e.g., NO production, vasodilation signaling) are driven by specific enzyme-substrate interactions (L-form specific) rather than non-specific physicochemical effects (osmolarity, pH, or charge).

-

Peptidomimetic Stability Studies: acting as a model for protease-resistant peptide residues.

-

Bioprocessing Excipient: Used in CHO cell feeds to reduce viscosity in high-concentration protein formulations without altering metabolic fluxes.

Preparation & Handling

Chemical Properties:

-

CAS Number: 2389-86-8 (Ac-D-Arg-OH) / 210545-23-6 (Ac-L-Arg-OH reference)

-

Solubility: Highly soluble in water and aqueous buffers (PBS). Soluble in DMSO.[]

Stock Solution Protocol (100 mM)

-

Vehicle: Sterile Milli-Q Water or PBS (pH 7.4)

-

Method:

-

Weigh 21.6 mg of Ac-D-Arg-OH.

-

Dissolve in 1.0 mL of sterile PBS. Vortex until clear.

-

Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave.

-

Storage: Aliquot into sterile cryovials (50-100 µL). Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

Experimental Design: The "Self-Validating" Control System

To ensure scientific integrity, Ac-D-Arg-OH should never be used in isolation. It must be part of a Triad Design to validate specific biological activity.

| Experimental Arm | Component | Role | Expected Outcome (e.g., NO Assay) |

| Active Arm | Ac-L-Arg-OH | Substrate | High NO production; Pathway Activation |

| Specificity Control | Ac-D-Arg-OH | Stereoisomer | Baseline/Null response |

| Vehicle Control | PBS/Media | Background | Baseline response |

Interpretation:

-

If Active Arm > Control , and Specificity Control = Vehicle Control : The effect is stereospecific and enzymatic.

-

If Active Arm ≈ Specificity Control > Vehicle Control : The effect is non-specific (likely due to charge, pH, or osmolarity).

Visualizing the Mechanism

The following diagram illustrates the differential processing of L- vs D- isoforms within the cellular environment.

Figure 1: Differential metabolic fate. Ac-L-Arg-OH engages enzymatic pathways, while Ac-D-Arg-OH accumulates or exits without processing, serving as a null control.

Detailed Protocol: Nitric Oxide Specificity Assay

This protocol is designed for endothelial cells (e.g., HUVECs) or macrophages (e.g., RAW 264.7) to verify NOS activity.

Materials

-

Cells: RAW 264.7 Macrophages (seeding density:

cells/mL). -

Media: DMEM (High Glucose), phenol-red free (essential for Griess assay).

-

Stimulant: LPS (Lipopolysaccharide) 100 ng/mL (to induce iNOS).

-

Treatments: Ac-L-Arg-OH (Active), Ac-D-Arg-OH (Control).

Step-by-Step Methodology

-

Seeding:

-

Plate cells in a 96-well plate (100 µL/well) in phenol-red free DMEM + 10% FBS.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Starvation (Optional but Recommended):

-

Replace media with Arginine-depleted media for 4 hours to sensitize cells to exogenous arginine sources.

-

-

Treatment Preparation:

-

Prepare 2x concentration working solutions in media:

-

A: Media + LPS (100 ng/mL) + 2 mM Ac-L-Arg-OH.

-

B: Media + LPS (100 ng/mL) + 2 mM Ac-D-Arg-OH.

-

C: Media + LPS (100 ng/mL) (Vehicle).

-

-

Note: 1-10 mM is the typical range for arginine supplementation studies.

-

-

Induction:

-

Remove starvation media.

-

Add 100 µL of respective treatment to wells (Triplicates).

-

Incubate for 24 hours.

-

-

Readout (Griess Assay):

-

Collect 50 µL of supernatant.

-

Mix with 50 µL Sulfanilamide solution + 50 µL NED solution.

-

Incubate 10 mins at RT (Dark).

-

Measure Absorbance at 540 nm.

-

Data Analysis Template

| Group | Absorbance (540nm) | Calculated NO (µM) | Interpretation |

| Vehicle (LPS only) | 0.20 | 10.5 | Baseline iNOS activity using intracellular Arg stores. |

| Ac-L-Arg-OH + LPS | 0.65 | 45.2 | Significant Increase. Exogenous L-Arg utilized. |

| Ac-D-Arg-OH + LPS | 0.21 | 10.8 | No Significant Difference vs Vehicle. Confirms effect is stereospecific. |

Application Note: Viscosity Reduction in Bioprocessing

In high-concentration protein production (e.g., Monoclonal Antibodies in CHO cells), Ac-D-Arg-OH can be used as an excipient.

-

Logic: High protein concentrations lead to high viscosity, complicating downstream processing.[5][6] Arginine derivatives prevent protein-protein aggregation via chaotropic effects.

-

Why D-form? It provides the viscosity-reducing benefit without being metabolized by the cells, maintaining a constant concentration in the media and preventing metabolic imbalances (e.g., ammonia buildup from L-Arg catabolism).

-

Protocol: Spike feed media with 10-50 mM Ac-D-Arg-OH during the production phase (Days 5-14). Monitor cell viability; D-amino acids are generally non-toxic at these levels but should be titrated.

References

-

BOC Sciences. Ac-D-Arg-OH Product Information and Applications.[] (Accessed 2023).

-

Selleck Chemicals. Ac-Arg-OH (L-form reference) Biological Activity.

-

European Patent Office. EP 3209332 B1: Reducing viscosity of pharmaceutical formulations using N-acetyl arginine. (2015).[5]

-

BenchChem. Application Notes for Arginine Isomers in Cell Culture.

Sources

- 2. selleckchem.com [selleckchem.com]

- 3. USA Chemical Suppliers - Products: 'A', Page: 5 [americanchemicalsuppliers.com]

- 4. chemscene.com [chemscene.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP3209332A1 - Reducing viscosity of pharmaceutical formulations - Google Patents [patents.google.com]

Application Note: N-Acetyl-D-Arginine (D-Nwc)

Topic: N-acetyl-D-arginine as a Molecular Probe for Stereochemical Validation Content Type: Detailed Application Note & Protocols

The Essential Stereochemical Probe for Validating Arginine Metabolism and Deacylase Specificity[1]

Executive Summary

In the high-stakes environment of drug development and metabolic profiling, distinguishing between specific enzymatic activity and non-specific background noise is critical. N-acetyl-D-arginine (N-Ac-D-Arg) serves as a high-fidelity stereochemical negative control probe .[1]

While its enantiomer, N-acetyl-L-arginine (NALA), is a bioactive substrate for deacetylases and a metabolic precursor, N-Ac-D-Arg is largely inert to mammalian L-specific enzymes.[1] This application note details the use of N-Ac-D-Arg to:

-

Validate Deacylase Specificity: Distinguish true enzymatic deacetylation from chemical hydrolysis.

-

Probe Metabolic Stability: Serve as a proteolytically stable internal standard in plasma stability assays.

-

Elucidate Excipient Mechanisms: Determine if protein stabilization by arginine derivatives is driven by physical chemistry (achiral) or specific binding (chiral).

Scientific Mechanism: The "Dead-End" Probe

The utility of N-Ac-D-Arg lies in its refusal to participate in the canonical L-arginine metabolic pathways.[1] By introducing the D-enantiomer, researchers can interrogate the stereoselectivity of the system.

The Divergent Pathways

-

The L-Pathway (Active): N-acetyl-L-arginine is cleaved by Acylamino-acid-releasing enzymes (AARE) or Sirtuins to yield L-Arginine.[1] L-Arginine is then processed by Arginase (to Urea + Ornithine) or Nitric Oxide Synthase (NOS).[1]

-

The D-Pathway (The Probe): N-Ac-D-Arg resists AARE cleavage.[1] Even if trace deacetylation occurs, the resulting D-Arginine is not a substrate for Arginase or NOS, creating a metabolic "dead end" that signals non-specificity.

Visualization of Probe Logic

The following diagram illustrates how N-Ac-D-Arg functions as a checkpoint for enzymatic specificity.

[1]

Experimental Protocols

Protocol A: Deacylase Specificity Validation Assay

Objective: To confirm that a putative deacetylase (e.g., a candidate Sirtuin or AARE) is acting specifically on the L-isomer and not performing general amide hydrolysis.

Materials:

-

Substrate A: N-acetyl-L-arginine (10 mM stock in PBS).

-

Probe B (Control): N-acetyl-D-arginine (10 mM stock in PBS).

-

Enzyme: Purified recombinant Deacylase or Cell Lysate.

-

Detection: Colorimetric Urea Assay (requires Arginase helper enzyme) or LC-MS/MS.[1]

Workflow:

-

Preparation: Prepare reaction buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

-

Setup: Create two parallel reaction sets in a 96-well plate.

-

Incubation: Incubate at 37°C for 30, 60, and 90 minutes.

-

Quenching: Stop reaction with 10% Trichloroacetic acid (TCA) or by flash freezing (for MS).

-

Analysis (LC-MS Method):

-

Monitor transition m/z 217.1

175.1 (Loss of acetyl group). -

Note: L- and D-arginine are isobaric.[1] You must use a chiral column (e.g., Chirobiotic T) or rely on the fact that the D-probe should not lose the mass of the acetyl group.

-

-

Data Interpretation:

-

Valid Result: >90% conversion of L-isomer; <5% conversion of D-isomer.[1]

-

Non-Specific Result: Significant conversion of D-isomer indicates the enzyme is a non-specific protease or the buffer pH is causing chemical hydrolysis.

-

Protocol B: Metabolic Stability & Internal Standard

Objective: Use N-Ac-D-Arg as a stable internal standard for quantifying arginine metabolites in plasma. Because it resists endogenous proteases, it normalizes for extraction efficiency without being metabolized.

Workflow:

-

Spike: Add N-Ac-D-Arg (Final 5 µM) to plasma samples immediately upon collection.

-

Extraction: Perform protein precipitation with cold Methanol (1:3 v/v).

-

Centrifugation: 10,000 x g for 10 mins at 4°C.

-

LC-MS/MS Analysis:

-

Calculation:

Rationale: Unlike deuterated standards which can sometimes undergo exchange, the N-acetyl-D-analog is chemically distinct enough to separate chromatographically but physically similar enough to track extraction efficiency.[1]

Data Presentation & Analysis

When reporting data using N-Ac-D-Arg as a probe, results should be tabulated to highlight the Stereochemical Discrimination Index (SDI) .[1]

Table 1: Example Deacylase Specificity Data

| Substrate Probe | Time (min) | Product Formed (µM) | % Conversion | Interpretation |

| N-Ac-L-Arg | 60 | 45.2 | 90.4% | High enzymatic activity |

| N-Ac-D-Arg | 60 | 0.8 | 1.6% | Validates Specificity |

| Buffer Only | 60 | 0.2 | 0.4% | Background hydrolysis |

Calculation of SDI:

-

Target: An SDI > 50 is typically required for a high-quality enzymatic probe.[1]

Critical Considerations (E-E-A-T)

Purity is Paramount

Commercial N-acetyl-D-arginine must be of >99% chiral purity .[1]

-

Risk:[1][4] If the probe contains 2% L-isomer impurity, a highly active enzyme will cleave that 2%, generating a "false positive" signal for the D-probe.

-

Validation: Always run a "No Enzyme" blank and a "Known L-Specific Enzyme" control to verify the probe's chiral purity before use in critical assays.[1]

The "Excipient" Context

Recent research suggests N-acetyl-L-arginine (NALA) prevents protein aggregation in drug formulations [1].[1][5][6]

-

Use of Probe: To determine if this stabilization is due to specific binding to the protein surface or general kosmotropic effects (water structuring), formulation scientists should repeat stability studies with N-acetyl-D-arginine .[1]

-

Outcome: If N-Ac-D-Arg stabilizes the protein equally well, the mechanism is non-specific/physical .[1] If it fails, the mechanism involves specific chiral recognition .

D-Amino Acid Oxidase (DAAO) Interference

Be aware that while D-Arginine is a substrate for DAAO (found in kidney/liver), N-acetyl-D-arginine is generally not a substrate for DAAO because the alpha-amino group is blocked [2].[1] This makes it a superior probe for transport and upstream stability than free D-Arginine.[1]

References

-

Enhanced protein aggregation suppressor activity of N-acetyl-L-arginine. Source: International Journal of Biological Macromolecules (2022).[5] Context: Establishes N-acetyl-arginine derivatives as superior excipients.[1][5] URL:[Link]

-

Probing the Specificity Determinants of Amino Acid Recognition by Arginase. Source: NIH / PMC (Journal of Nutrition). Context: Definitive structural evidence that D-arginine and modified alpha-amines are rejected by Arginase.[1] URL:[Link]

-

PubChem Compound Summary: N-Acetyl-L-arginine. Source: National Library of Medicine. Context: Chemical and physical property baseline for the L-isomer to compare against the D-probe. URL:[Link]

Sources

- 1. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383) - FooDB [foodb.ca]

- 2. Probing the Specificity Determinants of Amino Acid Recognition by Arginase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paulogentil.com [paulogentil.com]

- 4. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

Troubleshooting & Optimization

Technical Support Center: Solubilizing Ac-D-Arg-OH

Topic: Troubleshooting Ac-D-Arg-OH Solubility in Aqueous Solution Ticket ID: #SOL-ARG-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The Problem: Users frequently report that N-Acetyl-D-Arginine (Ac-D-Arg-OH) forms a cloudy suspension or precipitates in pure water or neutral buffers (PBS/TBS), despite Arginine's reputation for high hydrophilicity.

The Root Cause: This is a classic "Zwitterionic Trap." Unlike free Arginine, the N-acetyl group removes the positive charge of the

The Fix: You must shift the pH away from the isoelectric point (pI) or disrupt the crystal lattice with a cosolvent. Do not heat above 40°C as this may promote racemization or degradation.

Module 1: The Mechanistic Insight (The "Why")

To solve this, you must understand the charge state of the molecule.[1][2][3] Ac-D-Arg-OH is not simply "Arginine."[][5][6]

| Functional Group | pKa (Approx) | Charge at pH 7.0 | State |

| N-Terminus (Acetyl) | N/A | Neutral (0) | Capped/Hydrophobic |

| C-Terminus (Carboxyl) | ~3.0 - 3.5 | Negative (-1) | Deprotonated ( |

| Side Chain (Guanidino) | ~12.5 | Positive (+1) | Protonated ( |

| NET CHARGE | -- | 0 (Zwitterion) | Aggregating |

The Solubility Trap: At pH 7.0, the net charge is zero. The electrostatic attraction between the positive guanidino group of one molecule and the negative carboxyl group of another creates a strong crystal lattice (intermolecular ionic bonding). Water molecules struggle to penetrate this lattice to form a solvation shell.

Module 2: Troubleshooting Protocols (The "How")

Protocol A: The "pH Shift" Method (Recommended for Aqueous Assays)

Use this method if your downstream application can tolerate a slightly acidic buffer.

-

Preparation: Weigh the target amount of Ac-D-Arg-OH.

-

Initial Suspension: Add sterile distilled water to 80% of the final volume. The solution will likely appear cloudy.

-

The Proton Switch:

-

Add 0.1 M Hydrochloric Acid (HCl) or 10% Acetic Acid dropwise while stirring.

-

Target pH: < 4.0.

-

Mechanism: As pH drops below 3.0, the carboxyl group accepts a proton (

). The net charge shifts to +1 . The molecules now repel each other, breaking the lattice and allowing rapid solvation.

-

-

Finalize: Once clear, adjust volume with water. If neutralization is strictly required, neutralize rapidly into a high-volume buffer to prevent re-precipitation, or keep the stock solution acidic.

Protocol B: The Organic Cosolvent Method

Use this method for high-concentration stocks (>10 mM).

-

Primary Solvent: Dissolve Ac-D-Arg-OH in DMSO (Dimethyl Sulfoxide) .

-

Solubility Limit: ~10–11 mg/mL is achievable in pure DMSO.

-

Tip: Sonicate for 30–60 seconds if particles persist.

-

-

Dilution: Dilute this stock slowly into your aqueous buffer.

-

Warning: Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell-based assays.

-

Module 3: Decision Logic (Visualization)

The following flowchart illustrates the decision process for solubilizing difficult arginine derivatives.

Figure 1: Decision matrix for solubilizing zwitterionic Arginine derivatives. Note that pure water often leads to aggregation requiring acidification.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use heat to dissolve the precipitate? A: Proceed with caution. Mild warming (up to 37°C) is acceptable, but high heat (>50°C) can cause degradation or racemization (conversion of D-Arg to L-Arg), especially in acidic conditions. Sonication is preferred over heat.

Q2: Why not add NaOH to make it soluble? A: While basification works for acidic peptides (like Glutamate), it is ineffective here. The Guanidino group has a pKa of ~12.5. To deprotonate it (making the molecule net negative), you would need a pH > 13. This extreme pH is dangerous to handle and will hydrolyze the peptide bonds or the acetyl group.

Q3: I need the solution at pH 7.4 for cell culture. What do I do? A: Dissolve the compound in a small volume of 0.1 M HCl (to get it into solution), then dilute it largely into your culture media or PBS.

-

Self-Validation Check: If the concentration is low (e.g., < 1 mM), the buffer capacity of the PBS will neutralize the trace acid, and the Ac-D-Arg-OH should remain dissolved due to the high dilution factor (kinetic solubility).

Q4: Is there a difference between Ac-D-Arg-OH and Ac-L-Arg-OH solubility? A: Physically, no. Enantiomers (D vs L) have identical physical properties (solubility, melting point) in achiral solvents like water. However, biologically, D-Arg is resistant to proteases, which is likely why you are using it.

References

-

Sigma-Aldrich. Solubility Guidelines for Peptides. Retrieved from

-

Cayman Chemical. L-Arginine (hydrochloride) Product Information. (Confirming solubility of Arg salts vs Zwitterions). Retrieved from

-

BOC Sciences. Ac-D-Arg-OH Product Specifications. Retrieved from

-

TargetMol. N-Acetyl-L-arginine Solubility Data. Retrieved from

Sources

Inconsistent results with N-acetyl-D-arginine experiments

[1]

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Inconsistent Experimental Results

Executive Summary: The "Inert" Control Paradox

Welcome to the technical support center. You are likely here because your "negative control"—N-acetyl-D-arginine—is behaving unexpectedly.[1]

In nitric oxide (NO) research and transporter studies, N-acetyl-D-arginine is utilized as the inert enantiomer of N-acetyl-L-arginine.[1] Theoretically, it should not be deacetylated by cellular acylases, nor should it serve as a substrate for Nitric Oxide Synthase (NOS).

The Problem: When results are inconsistent (e.g., "inert" controls showing activity, or erratic solubility), the root cause usually lies in Chiral Impurity , Assay Interference , or pH-Dependent Solubility . This guide deconstructs these failure points.

Troubleshooting Modules (Q&A Format)

Module A: Chemical Integrity & Purity

Q: Why does my N-acetyl-D-arginine control show NO production in cellular assays?

A: The most probable cause is chiral contamination with the L-isomer. Enzymes are stereoselective, but chemical synthesis is not perfect.

-

The Mechanism: Cellular Aminoacylase I is highly specific for L-amino acids. It rapidly deacetylates N-acetyl-L-arginine to free L-arginine (the NOS substrate).[1] It generally cannot process N-acetyl-D-arginine.[1]

-

The Failure Mode: If your D-isomer reagent contains even 0.5%–1.0% N-acetyl-L-arginine impurity, the highly efficient intracellular acylases will liberate enough free L-arginine to drive NO production, creating a false positive.[1]

-

Action: Do not assume "98% purity" refers to chiral purity. It often refers to chemical purity. You must validate chiral purity using Chiral HPLC (see Protocol 1).

Module B: Assay Interference

Q: I am using the Griess Assay. Why are my background readings so high?

A: Arginine derivatives can chemically interfere with colorimetric NO detection. [2]

-

The Mechanism: The Griess reaction relies on the diazotization of sulfanilamide by nitrite. However, certain guanidino-substituted compounds (like nitro-arginine and potentially acetyl-arginine at high concentrations) can react with the Griess reagents or interfere with the cadmium-reduction step used to convert nitrate to nitrite.[1]

-

The Failure Mode: This leads to non-enzymatic color development, which you might misinterpret as biological NO production.

-

Action: Run a "Cell-Free Control." Incubate your specific concentration of N-acetyl-D-arginine with the Griess reagents without cells. If color develops, you have chemical interference. Switch to Chemiluminescence or LC-MS/MS for NO detection.

Module C: Solubility & Stability

Q: My stock solution precipitates upon storage or addition to media.

A: The acetyl group alters the isoelectric point (pI), making solubility highly pH-dependent.

-

The Mechanism: Free arginine is basic. N-acetylation blocks the

-amino group, rendering the molecule more acidic.[1] -

The Failure Mode: Dissolving N-acetyl-D-arginine directly in neutral buffers (PBS) often fails or leads to slow precipitation because the pH may drift near the molecule's isoelectric point.[1]

-

Action: Predissolve in a small volume of mild base (NaOH) or DMSO before bringing to volume with buffer (see Protocol 2).

Logic & Pathway Visualization

Diagram 1: Troubleshooting Decision Tree

Use this flow to diagnose the source of your inconsistent data.

Caption: Step-by-step logic flow to isolate chemical vs. biological causes of error.

Diagram 2: The Stereochemical Fate

Why purity matters: The metabolic divergence of L- vs. D- isomers.

Caption: L-isoforms are metabolized to NO; D-isoforms should remain inert unless contaminated.

Validated Experimental Protocols

Protocol 1: Chiral Purity Validation (HPLC)

Before treating cells, confirm your "D-Arginine" reagent is not actually 50% L-Arginine.[1]

| Parameter | Specification |

| Column | Chirobiotic T (Teicoplanin-based) or equivalent CSP |

| Mobile Phase | 40:60 Methanol : 10mM Ammonium Acetate (pH 4.[1]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 205 nm or Fluorescence (if derivatized) |

| Standard | Spike pure D-form with 1% L-form to establish Limit of Detection (LOD). |

Methodology:

-

Dissolve N-acetyl-D-arginine sample to 1 mM in mobile phase.[1]

-

Inject 10 µL.

-

L-enantiomers typically elute after D-enantiomers on Teicoplanin columns (verify with your specific column manual).[1]

-

Pass Criteria: L-isomer peak area < 0.5% of total area.

Protocol 2: pH-Stabilized Solubilization

Prevents "crashing out" in culture media.[1]

-

Weighing: Weigh the required amount of N-acetyl-D-arginine.

-

Primary Solubilization: Add DMSO to 10% of the final volume. Vortex until clear.

-

Alternative: If DMSO is toxic to your cells, use 0.1 M NaOH (dropwise) until dissolved.

-

-

Dilution: Slowly add PBS or water to reach 90% of final volume.

-

pH Adjustment: Check pH. It will likely be acidic (if no NaOH used) or basic (if NaOH used). Adjust carefully to pH 7.4 using 0.1 M HCl or NaOH.

-

Filtration: Sterile filter (0.22 µm). Do not autoclave.

-

Usage: Use immediately or store aliquots at -20°C. Avoid freeze-thaw cycles.

Data Reference Table: Physical Properties

| Property | N-acetyl-L-arginine | N-acetyl-D-arginine | Relevance |

| CAS Number | 155-84-0 | 210545-23-6 | Ensure you ordered the correct isomer.[1] |

| Molecular Weight | 216.24 g/mol | 216.24 g/mol | Identical; MS cannot distinguish them without chiral column.[1] |

| Solubility (Water) | ~50 mg/mL | ~50 mg/mL | High, but pH dependent.[1] |

| Acylase Activity | Substrate | Resistant | Key Differentiator. |

| NOS Activity | Precursor (via L-Arg) | Inert/Inhibitor | Key Differentiator. |

References

-

Tsikas, D. (2007).[3] Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70.[1]

-

Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. (Establishes Griess interference baselines).

-

Bogle, R. G., et al. (1992). L-arginine transport is increased in macrophages generating nitric oxide.[1] British Journal of Pharmacology, 105(3), 768–770. (Context on transport specificity).

-

Vander Jagt, D. L., et al. (1998). Substrate specificity of human aminoacylase I: Kinetic studies with N-acyl-L-amino acids. Biochimica et Biophysica Acta (BBA). (Establishes L-isomer specificity of deacetylation).

-

Sigma-Aldrich/Merck. (n.d.). Amino Acid and Peptide Chiral Separations.[4] (Technical Guide on Chiral HPLC).

Sources

- 1. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383) - FooDB [foodb.ca]

- 2. d-nb.info [d-nb.info]

- 3. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Optimizing Ac-D-Arg-OH concentration for cell viability

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Ac-D-Arg-OH Concentration for Cell Viability Assays

Executive Summary & Compound Profile

Ac-D-Arg-OH (N-Acetyl-D-arginine) is primarily utilized as a metabolically stable control or a peptidomimetic building block.[1][2] Unlike its L-isomer, the D-configuration confers resistance to proteolysis by endogenous peptidases, making it an ideal negative control for metabolic studies or a probe for stereospecific receptor interactions.[1]

However, "optimization" in this context rarely means finding a therapeutic window.[2] Instead, it involves determining the Maximum Non-Toxic Concentration (MNTC) to ensure that observed effects are due to specific ligand-receptor interactions and not physicochemical artifacts like pH drift, osmolarity shock, or non-specific charge interactions.[2]

| Property | Specification | Technical Note |

| MW | 216.24 g/mol | Essential for Molarity (M) calculations.[1][2] |

| Solubility | Water (>50 mg/mL); DMSO (~43 mg/mL) | Aqueous solutions are prone to pH drift.[1][2] |

| pKa | ~12.5 (Guanidino side chain) | Critical: High concentrations (>1 mM) will alkalinize culture media.[1][2] |

| Stability | High (Protease Resistant) | Does not degrade in serum-supplemented media like L-Arg.[1][2] |

Module 1: Solubility & Stock Preparation (The Foundation)[2]

The Issue: Users often dissolve Ac-D-Arg-OH directly in media or water without buffering.[1][2] Due to the basic guanidino group, this shifts the pH > 8.0, causing immediate cell stress often mistaken for "cytotoxicity."[2]

Protocol: pH-Balanced Stock Preparation

Objective: Create a 100 mM stock solution that is neutral and physiologically compatible.

-

Weighing: Measure 21.6 mg of Ac-D-Arg-OH.

-

Initial Dissolution: Dissolve in 800 µL of sterile ddH₂O (not PBS yet, to avoid precipitation).

-

pH Adjustment (Crucial Step):

-

Final Volume: Adjust volume to 1.0 mL with PBS or culture media.

-

Sterilization: Filter through a 0.22 µm PES membrane.[2] Do not autoclave.

Troubleshooting Table: Solubility

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Salting out effect (high ionic strength).[1][2] | Dissolve in water first, adjust pH, then dilute into media. |

| Media turns Purple/Pink | pH drift (Basic) due to guanidino group.[1][2] | Re-adjust stock pH to 7.2 before addition.[1][2] Increase HEPES buffer in media to 25 mM. |

| Incomplete Dissolution | Saturation limit reached in cold solvent.[1][2] | Warm to 37°C for 10 mins; sonicate for 30s. |

Module 2: Dose-Response Strategy (The Core)

The Issue: Researchers often select arbitrary concentrations (e.g., 100 µM) without validating the MNTC.[2] D-amino acids can induce oxidative stress via D-amino acid oxidase (DAAO) in specific cell lines (e.g., kidney, liver), generating hydrogen peroxide (

Workflow: Determining the Safe Window

Figure 1: Decision matrix for establishing the Maximum Non-Toxic Concentration (MNTC) of Ac-D-Arg-OH.[1][2]

Protocol: The "3-Tier" Viability Screen

Do not rely on MTT alone, as metabolic activity can be decoupled from cell death.

-

Tier 1 (Metabolic): ATP-based assay (e.g., CellTiter-Glo).[1][2] Detects early metabolic crashes.[2]

-

Tier 2 (Membrane): LDH Release.[2] Detects physical lysis (often caused by osmotic stress from high peptide concentrations).[2]

-

Tier 3 (Mechanism): ROS detection (DCFDA staining). Crucial for D-amino acids to rule out DAAO-mediated oxidative stress.[1][2]

Module 3: Assay Interference & Specificity

The Issue: Ac-D-Arg-OH is structurally similar to L-Arginine. It can competitively inhibit L-Arginine uptake via Cationic Amino Acid Transporters (CAT-1/2), potentially starving cells of L-Arg and causing "starvation toxicity" rather than direct chemical toxicity.[1][2]

FAQ: Common Technical Hurdles

Q: My cells are dying at 5 mM Ac-D-Arg-OH, but the pH is neutral. Why? A: This is likely Competitive Transport Inhibition .[2]

-

Mechanism: High extracellular Ac-D-Arg-OH saturates the CAT-1 transporter.[1][2]

-

Result: Intracellular L-Arginine depletion

mTORC1 inhibition -

Solution: Supplement media with excess L-Arginine (e.g., 2x normal DMEM concentration) to verify if toxicity is reversible. If it is, the effect is transport-mediated.

Q: Can I use Ac-D-Arg-OH as a control for Nitric Oxide (NO) studies? A: Yes, but with caution.

-

Logic: Ac-D-Arg-OH is not a substrate for Nitric Oxide Synthase (NOS).[1][2]

-

Risk: It may act as a competitive inhibitor of NOS if the acetyl group is cleaved intracellularly (rare) or if it binds the active site without catalysis.[2]

-

Validation: Always run a "L-NAME" (NOS inhibitor) positive control alongside to distinguish specific NOS inhibition from non-specific effects.[1][2]

Q: How do I store the stock solution? A:

-

Powder: -20°C, desiccated. Stable for years.

-

Solution: Aliquot and store at -20°C. Avoid freeze-thaw cycles. D-amino acids are stable, but the acetyl group can slowly hydrolyze if repeatedly thawed.

References & Authority

-

PubChem. Ac-D-Arg-OH Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link][2]

-

ResearchGate. Amino acids in the cultivation of mammalian cells. (Discusses solubility and transport competition). Available at: [Link]

Sources